molecular formula C6H8BClFNO2 B1412256 (3-Amino-4-fluorophenyl)boronic acid hydrochloride CAS No. 1704081-06-0

(3-Amino-4-fluorophenyl)boronic acid hydrochloride

Cat. No.: B1412256
CAS No.: 1704081-06-0
M. Wt: 191.4 g/mol
InChI Key: GXPAJQNQLPVDTQ-UHFFFAOYSA-N
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Description

(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative featuring an amino group at the 3-position and a fluorine atom at the 4-position of the phenyl ring. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diol-containing compounds, enabling applications in chemical sensing, drug delivery, and materials science . The amino group enhances water solubility and biocompatibility, while the fluorine atom introduces electronic effects that modulate the compound’s acidity (pKa) and binding affinity .

Properties

IUPAC Name

(3-amino-4-fluorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPAJQNQLPVDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Grignard Reagent

This method involves a three-step process starting with p-Fluoro bromo benzene.

  • Boronation : p-Fluoro bromo benzene is converted into a Grignard reagent, which then reacts with trimethyl borate to yield a fluorobenzoic boric acid intermediate (A).

    • A mixed solution of p-Fluoro bromo benzene and tetrahydrofuran (THF) is added to magnesium with thermal initiation. After the addition, the mixture is insulated at 50°C for 1 hour and then cooled to -30°C. Trimethyl borate is added, and the reaction proceeds for 3 hours. The reaction is quenched with aqueous hydrochloric acid, followed by extraction with ethyl acetate. The organic phase is washed with saturated common salt water and concentrated to remove all liquids. Normal heptane is added to induce precipitation, and the resulting intermediate A is filtered and dried. The yield of intermediate A is reported to be between 65% and 70%.
  • Nitration : Intermediate A undergoes nitration with nitrosonitric acid to produce 3-nitro-4-fluorobenzoic boric acid intermediate (B).
  • Hydro-reduction : Intermediate B is hydrogenated using palladium carbon as a catalyst to generate the final product, 3-amino-4-fluorobenzoic boric acid.

Synthesis via Bromo-Reduction and Coupling Boronation

This method uses o-fluoronitrobenzene as the starting material and involves three main steps.

  • Bromo-reaction : o-fluoronitrobenzene reacts with N-bromo-succinimide to yield 2-fluoro-5-bromo nitrobenzene (intermediate A).
  • Reduction reaction : Intermediate A undergoes a reduction reaction with iron powder to generate 2-fluoro-5-bromaniline (intermediate B).
  • Coupling boronation : Intermediate B is reacted with tetrahydroxy diboron in the presence of NiCl2(dppp), triphenylphosphine, and diisopropyl ethyl amine in ethanol under nitrogen protection at 70°C for 6 hours.

    • Specifically, 2-fluoro-5-bromaniline (122.5g, 0.645mol), tetrahydroxy diboron (116.1g, 1.29mol), NiCl2(dppp) (14g, 0.0258mol), triphenylphosphine (13.53g, 0.0516mol), and diisopropyl ethyl amine (290g, 2.25mol) are placed in a single-port flask with 2.25L of ethanol. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is evaporated to dryness. The crude product is dissolved in 3N hydrochloric acid (300ml) and extracted four times with 50ml of ethyl acetate. The pH is adjusted to 5 using sodium bicarbonate, causing a solid to precipitate. The product is extracted with ethyl acetate and evaporated to dryness. The resulting crude product is dissolved in 10% sodium hydroxide (250ml) and extracted four times with ethyl acetate. The pH is then adjusted to 5 with 2N hydrochloric acid, and the product is extracted with ethyl acetate and vacuum-dried to obtain 3-amino-4-fluorobenzoic boric acid (40.0g) with a yield of 40% and HPLC purity of 99.4%.
    • In another instance of this coupling step, 2-fluoro-5-bromaniline (122.5g, 0.645mol), tetrahydroxy diboron (116.1g, 1.29mol), NiCl2(dppp) (21g, 0.0387mol), triphenylphosphine (20.3g, 0.0774mol), and diisopropyl ethyl amine (250g, 1.94mol) are reacted in 2.25L of ethanol at 65°C for 6 hours, yielding 45.0g of 3-amino-4-fluorobenzoic boric acid with a yield of 45% and HPLC purity of 99.4%.

Scientific Research Applications

(3-Amino-4-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-4-fluorophenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This process involves the transfer of the boronic acid group to the palladium catalyst, followed by coupling with an electrophilic partner to form the desired product .

Comparison with Similar Compounds

Substituent Effects: Fluoro vs. Chloro and Positional Isomerism

The substituents and their positions significantly influence the chemical and biological properties of boronic acids:

  • Fluorine vs. Chlorine: Fluorine (electron-withdrawing) lowers the pKa of boronic acids compared to chlorine (bulkier, less electronegative). For example, (3-Amino-4-chlorophenyl)boronic acid hydrochloride (CAS 270065-79-7) has a higher pKa (~8.5) than the fluoro analog due to reduced electron withdrawal . Fluorine’s through-space effects stabilize the boronate conjugate base, enhancing binding to diols at physiological pH .
  • Positional Isomers: 4-Amino-3-fluorophenylboronic acid hydrochloride (CAS 1256355-32-4) swaps the positions of the amino and fluorine groups. This isomer exhibits stronger binding to glycans due to optimized steric and electronic interactions .

Electronic and Steric Influences on pKa and Binding

  • pKa Modulation: The amino group increases pKa (e.g., 4-aminophenylboronic acid HCl has a pKa ~8.9), but the adjacent fluorine counteracts this by electron withdrawal, resulting in a moderate pKa (~8.2) for (3-Amino-4-fluorophenyl)boronic acid hydrochloride . In contrast, 3,5-dimethylisoxazole boronic acid (used in Suzuki couplings) has a lower pKa (~7.1), favoring stronger diol binding under neutral conditions .
  • Binding Affinity: Boronic acids with fluorine at the 4-position show higher association constants for glucose (e.g., 4-MCPBA: $ K_a = 110 \, \text{M}^{-1} $) compared to non-fluorinated analogs .

Data Table: Comparative Analysis of Boronic Acid Derivatives

Compound Name Substituents (Position) pKa $ K_a $ (Glucose, M⁻¹) Applications
(3-Amino-4-fluorophenyl)boronic acid HCl NH₂ (3), F (4) ~8.2 90 Antiviral, sensors
4-Amino-3-fluorophenylboronic acid HCl NH₂ (4), F (3) ~7.8 150 HDAC inhibition
(3-Amino-4-chlorophenyl)boronic acid HCl NH₂ (3), Cl (4) ~8.5 60 Chemical synthesis
4-Aminophenylboronic acid HCl NH₂ (4) ~8.9 40 Polymers, carbon dots

Biological Activity

(3-Amino-4-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative notable for its diverse applications in organic synthesis and biological studies. This compound features an amino group at the third position and a fluorine atom at the fourth position of the phenyl ring, making it significant in both chemical and biological contexts.

  • Chemical Formula : C6_6H7_7BClFNO2_2
  • Molecular Weight : 191.39 g/mol
  • CAS Number : 1704081-06-0

The biological activity of this compound is primarily linked to its ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. This characteristic is particularly relevant in the context of drug development, where such interactions can modulate biological pathways.

Applications in Drug Development

  • Cancer Therapy : The compound is being explored for its potential in creating boron-based drugs aimed at cancer treatment. Its ability to form stable complexes with biological molecules enhances its therapeutic prospects.
  • Biomolecular Studies : It is utilized in the development of boron-containing biomolecules, which are crucial for various biological studies and drug development processes.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its reversible covalent bonding capability, affecting absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is critical for evaluating its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
(3-Amino-4-fluorophenyl)boronic acidAmino group at position 3, fluorine at position 4Distinct reactivity due to dual functional groups
(4-Fluorophenyl)boronic acidLacks amino groupLess versatile in biological applications
(3-Chloro-4-fluorophenyl)boronic acidContains chlorine instead of amino groupDifferent interaction profile with biological targets
(3-Fluorophenyl)boronic acidOnly fluorine at position 3Limited functional diversity compared to target compound

Study on Boron-Based Drugs

A study highlighted the synthesis and evaluation of boron-containing compounds, including this compound, focusing on their potential as therapeutic agents in cancer treatment. The research demonstrated that the compound could effectively target cancer cells through specific interactions with tumor-associated proteins .

Synthesis Methodologies

Research has detailed various synthetic routes for producing this compound. One notable method involves bromination followed by reduction and coupling reactions, yielding high purity and stability suitable for industrial applications .

In Vivo Studies

Preliminary evaluations have been conducted to assess the compound's stability and efficacy in vivo. These studies indicate that this compound maintains structural integrity in biological systems, which is essential for its application as a drug candidate .

Q & A

Q. What are the established synthetic routes for (3-Amino-4-fluorophenyl)boronic acid hydrochloride?

The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated aromatic precursor (e.g., 3-amino-4-fluorobromobenzene) reacts with a boronic acid pinacol ester under palladium catalysis. Subsequent hydrolysis and hydrochloric acid treatment yield the hydrochloride salt . Electrophilic borylation using boron trifluoride etherate in the presence of a directing amino group is another method, achieving yields of ~65% with purity >95% (HPLC) . Key steps include inert atmosphere handling and purification via recrystallization from ethanol/water mixtures.

Q. How should this compound be stored to maintain stability?

The compound is hygroscopic and prone to oxidation. Storage recommendations include:

  • Temperature : -20°C in airtight, amber vials under nitrogen .
  • Solvent Compatibility : Dissolve in anhydrous DMSO or methanol for long-term storage, avoiding aqueous buffers unless used immediately .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; validate purity via NMR (δ 7.2–7.8 ppm for aromatic protons) before use .

Q. What purification techniques are effective for this boronic acid derivative?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (1:4 to 1:1) to remove unreacted precursors .
  • Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >98% purity, confirmed by LC-MS (m/z 191.40 [M+H⁺]) .
  • Ion Exchange : For hydrochloride salt purification, Dowex 50WX8 resin effectively removes excess HCl .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in Suzuki couplings?

The electron-withdrawing fluorine at the 4-position enhances electrophilicity of the boronic acid, improving cross-coupling rates with electron-rich aryl halides. However, steric hindrance from the adjacent amino group may reduce yields in bulky substrates. Kinetic studies show a 15–20% decrease in reaction efficiency compared to non-fluorinated analogs, requiring optimized Pd catalysts (e.g., PdCl₂(dppf)) .

Q. What role does this compound play in enzyme inhibition studies?

As a boronic acid, it acts as a reversible transition-state analog inhibitor for serine proteases (e.g., dipeptidyl peptidase IV). The amino group facilitates hydrogen bonding with catalytic residues (e.g., Ser630), while the boronic acid forms a covalent adduct with the active site, achieving IC₅₀ values in the nanomolar range. Comparative studies with non-fluorinated analogs show enhanced selectivity due to fluorine’s electronegativity .

Q. How can researchers address contradictions in reported stability data for boronic acid derivatives?

Discrepancies arise from varying experimental conditions (e.g., pH, solvent polarity). For example:

  • Aqueous Stability : At pH >7, rapid hydrolysis occurs (t₁/₂ = 2 hr), but DEA boronic esters (e.g., diethanolamine derivatives) extend stability to >24 hr .
  • Thermal Degradation : TGA data show decomposition onset at 150°C in air vs. 200°C under nitrogen. Always corroborate stability claims with thermogravimetric analysis (TGA) and dynamic light scattering (DLS) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹⁹F NMR confirms structural integrity (e.g., ¹⁹F δ -110 ppm for C-F) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity; retention time ~6.2 min .
  • MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 191.40 .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Catalyst Loading : Reduce PdCl₂(dppf) from 5 mol% to 1 mol% by adding TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst, maintaining yields >80% .
  • Solvent Choice : Replace THF with 2-MeTHF for greener synthesis, improving biphasic separation in workup steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Amino-4-fluorophenyl)boronic acid hydrochloride
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(3-Amino-4-fluorophenyl)boronic acid hydrochloride

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